![molecular formula C12H18N4O B3074026 2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1018632-91-1](/img/structure/B3074026.png)
2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PPAA and belongs to the class of piperazine derivatives. PPAA has shown promising results in preclinical studies, and its unique chemical structure makes it a potential candidate for drug development.
Scientific Research Applications
- Imidazo [1,5-a]pyridine , the structural component of this compound, plays a crucial role in both agrochemicals and pharmaceuticals. Researchers have explored its synthesis for decades due to its significance in drug discovery and crop protection .
- The 1H-pyrrolo[2,3-b]pyridine motif, which shares similarities with our compound, has been utilized as a hinge binder in designing potent FGFR inhibitors. Structure-based strategies have led to the development of derivatives with promising inhibitory activity against FGFRs .
- Although not directly related to our compound, the synthesis of Doxazosin , which contains a piperazinyl moiety, involves a similar structural context. Doxazosin is an antihypertensive medication used to treat high blood pressure and benign prostatic hyperplasia (BPH) .
Agrochemicals and Pharmaceuticals
FGFR (Fibroblast Growth Factor Receptor) Inhibitors
Antihypertensive Agents
properties
IUPAC Name |
2-piperazin-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(10-16-6-4-13-5-7-16)15-9-11-2-1-3-14-8-11/h1-3,8,13H,4-7,9-10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZBNNGFYFLBST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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